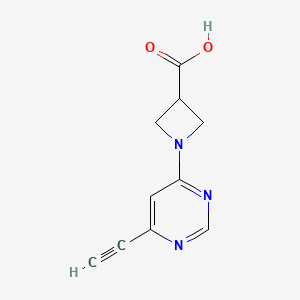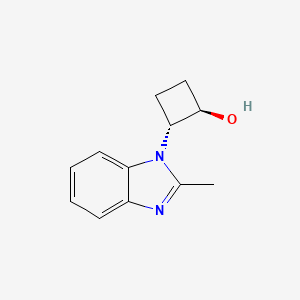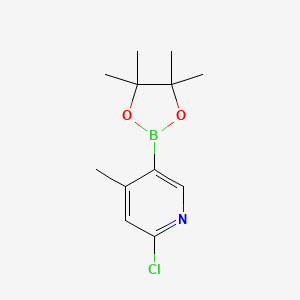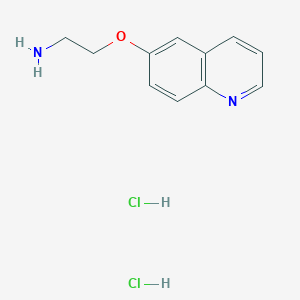![molecular formula C9H16N2 B1492544 7-Cyclopropyl-4,7-diazaspiro[2.5]octan CAS No. 2097958-11-5](/img/structure/B1492544.png)
7-Cyclopropyl-4,7-diazaspiro[2.5]octan
Übersicht
Beschreibung
“7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is an organic compound that is used as a synthetic fragment of drug molecules . It is an important pharmaceutical chemical intermediate .
Synthesis Analysis
The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves taking a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtaining the compound through substitution, addition of a protective group, removal of a protective group, and reduction . The method avoids the use of boron trifluoride diethyl etherate adduct, which is inflammable and explosive and has corrosive toxicity .Molecular Structure Analysis
The molecular formula of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is C6H12N2 . Its average mass is 112.173 Da and its mono-isotopic mass is 112.100044 Da .Chemical Reactions Analysis
The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves a series of reactions including substitution, addition of a protective group, removal of a protective group, and reduction . The final step of the synthetic route is a cyclization reaction .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Chemie
Die 4,7-Diazaspiro[2.5]octan-Verbindung ist ein wichtiges pharmazeutisches chemisches Zwischenprodukt . Sie wird bei der Synthese verschiedener Arzneimittel eingesetzt, insbesondere solcher mit antibakteriellen, antimykotischen und antiviralen Eigenschaften .
Synthese von Antibiotika
Diese Verbindungen sind eine sehr wichtige Klasse von Antibiotika . Sie können aus Derivaten von 4-Methoxybenzyl(1-(Hydroxymethyl)cyclopropyl)carbamat synthetisiert werden .
Medizinische und kombinatorische Chemie
Die Cyclopropylgruppe ist ein wichtiger Forschungsschwerpunkt im Bereich der modernen medizinischen und kombinatorischen Chemie . Sie ist eine sehr wichtige Struktur in vielen pflanzlichen Verbindungen und zeigt antimykotische, antibakterielle, antivirale und einige Enzyminhibitionsaktivitäten .
Synthese von Spirocyclopropan
Spirocyclopropan, das an sechs- und fünfgliedrige Ringe anelliert ist, wurde unter Verwendung dieser Verbindung synthetisiert . Es wurden verschiedene Methoden zur Synthese dieser Verbindungen berichtet .
Synthese von bicyclischen β-Lactamen
Der erhaltene 4,6-Diazaspiro[2,4]hept-5-en-4,7-dicarbonsäuredimethylester kann mit Fischer-Carbin-Komplexen als synthetischer Ansatz zu bicyclischen β-Lactamen reagieren . Diese Verbindungen sind eine sehr wichtige Klasse von Antibiotika .
Industrielle Produktion
Das Syntheseverfahren von 4,7-Diazaspiro[2.5]octan-Verbindungen, wie z. B. 7-Benzyl-4,7-diazaspiro[2.5]octan, löst das Problem der Reduktion von Kohlenstoff-Sauerstoff-Doppelbindungen in der bestehenden Literatur . Dies macht es für die industrielle Großproduktion besser geeignet .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-cyclopropyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)11-6-5-10-9(7-11)3-4-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVBUSHRNFRPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3(C2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)

![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)


![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)



![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)

